Acetylalkannin

Description

Structure

3D Structure

Properties

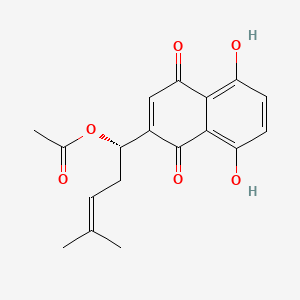

Molecular Formula |

C18H18O6 |

|---|---|

Molecular Weight |

330.3 g/mol |

IUPAC Name |

[(1S)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] acetate |

InChI |

InChI=1S/C18H18O6/c1-9(2)4-7-15(24-10(3)19)11-8-14(22)16-12(20)5-6-13(21)17(16)18(11)23/h4-6,8,15,20-21H,7H2,1-3H3/t15-/m0/s1 |

InChI Key |

WNFXUXZJJKTDOZ-HNNXBMFYSA-N |

Isomeric SMILES |

CC(=CC[C@@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C |

Canonical SMILES |

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Acetylalkannin: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylalkannin, a naturally occurring naphthoquinone, has garnered significant attention within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, with a focus on methodologies and quantitative data relevant to researchers and professionals in drug development.

Alkannins and their stereoisomers, shikonins, are potent pharmaceutical substances with a wide spectrum of biological activities, including wound healing, antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1] this compound is an ester derivative of alkannin, a red pigment found in the roots of various plants belonging to the Boraginaceae family.[1] This guide will delve into the scientific journey of this compound, from its natural sources to its purification and structural elucidation.

Discovery and Natural Occurrence

This compound is primarily isolated from the roots of plants of the Boraginaceae family. Notable species include:

These plants have been used for centuries in traditional medicine, particularly in East Asia, for treating burns, ulcers, and other inflammatory conditions. The red pigments, including this compound, are the major active constituents responsible for these therapeutic effects.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₈H₁₈O₆ |

| Molecular Weight | 330.3 g/mol |

| IUPAC Name | [(1S)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] acetate |

Isolation and Purification Methodologies

The extraction and purification of this compound from its natural sources are critical steps for its characterization and subsequent use in research and development. Various methods have been employed, each with its own advantages in terms of yield, purity, and scalability.

Data Presentation: Quantitative Analysis of Isolation and Purification Methods

The following table summarizes quantitative data from various studies on the isolation and purification of this compound and related compounds.

| Plant Source | Method | Compound(s) | Yield | Purity | Reference |

| Arnebia euchroma (cell culture) | Preparative HPLC | Acetylshikonin | - | >98% | [4][5] |

| Lithospermum erythrorhizon (cell culture) | - | This compound | 15.3% of total shikonin/alkannin derivatives | - | |

| Arnebia euchroma (dried root) | - | Shikalkin pigment (mixture) | ~8.5% (w/w) | - | |

| Alkanna tinctoria | Supercritical CO₂ Extraction | Total alkannins | 1.47% | - | [6] |

| Arnebia euchroma | Homogenate Extraction | Shikonin | Optimized to maximize yield | - | [7] |

| Arnebia euchroma | Surfactant-assisted ultrasonic extraction | Shikonin | 30.64 mg/L | - |

Experimental Protocols

This protocol is adapted from a method optimized for shikonin extraction and is applicable for the extraction of this compound.[7]

-

Sample Preparation: Air-dry the roots of Arnebia euchroma and grind them into a fine powder.

-

Extraction:

-

Place a known amount of the powdered root material into a homogenizer.

-

Add 78% ethanol as the solvent at a liquid-to-solid ratio of 10.3:1 (mL/g).

-

Homogenize for 4.2 minutes.

-

Separate the extract from the solid residue by filtration or centrifugation.

-

-

Repeated Extraction: For optimal yield, perform a second extraction cycle on the solid residue using fresh solvent.

-

Concentration: Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract containing this compound.

This protocol is based on a method for the purification of acetylshikonin from Arnebia euchroma cell suspension cultures and can be adapted for this compound.[4][5]

-

Sample Preparation: Dissolve the crude extract obtained from the initial extraction in a suitable solvent, such as the mobile phase.

-

Chromatographic Conditions:

-

Fraction Collection: Collect the fraction corresponding to the retention time of this compound.

-

Purity Analysis: Assess the purity of the isolated fraction using analytical HPLC. The isolated compound can be obtained with a purity of over 98%.[4][5]

Mandatory Visualization

This compound Biosynthesis Pathway

The biosynthesis of this compound is part of the well-characterized shikonin/alkannin pathway. This pathway originates from two primary metabolic routes: the phenylpropanoid pathway, which provides p-hydroxybenzoic acid (PHB), and the mevalonate pathway, which supplies geranyl diphosphate (GPP).

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for Isolation and Purification

The following diagram illustrates a general workflow for the isolation and purification of this compound from its plant source.

Caption: General workflow for this compound isolation.

Structural Characterization

The definitive structure of this compound has been elucidated using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. The molecular ion peak would be observed at m/z 330.3. The fragmentation pattern would likely involve the loss of the acetyl group (CH₃CO), resulting in a significant fragment ion. Further fragmentation of the isoprenyl side chain would also be expected.

Conclusion

This compound continues to be a compound of high interest due to its significant biological activities. This technical guide has provided a comprehensive overview of its discovery from natural sources, detailed methodologies for its isolation and purification, and an outline of its structural characterization. The presented quantitative data and experimental protocols offer a valuable resource for researchers and professionals engaged in the study and development of this promising natural product. Further research to establish a complete and publicly available spectroscopic database for this compound will be crucial for facilitating its broader investigation and potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Production of shikonin derivatives by cell suspension cultures of Lithospermum erythrorhizon | Semantic Scholar [semanticscholar.org]

- 3. Pharmacological and analytical aspects of alkannin/shikonin and their derivatives: An update from 2008 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and purification of acetylshikonin and beta-acetoxyisovalerylshikonin from cell suspension cultures of Arnebia euchroma (Royle) Johnston using rapid preparative HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources of Acetylalkannin for Researchers and Drug Development Professionals

Abstract: Acetylalkannin, a potent naphthoquinone derivative, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, tailored for researchers, scientists, and professionals in drug development. The document details the primary plant sources, presents quantitative data on the concentration of this compound and its derivatives, outlines comprehensive experimental protocols for extraction and analysis, and explores the compound's interaction with key signaling pathways.

Introduction to this compound

This compound is a naturally occurring red pigment belonging to the naphthoquinone class of compounds. It is an ester derivative of alkannin, which, along with its enantiomer shikonin, is renowned for its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The growing body of research on this compound underscores its potential as a lead compound in the development of novel therapeutics. Understanding its natural origins is the first critical step in harnessing its full potential.

Primary Natural Sources of this compound

This compound is predominantly found in the roots of various plant species belonging to the Boraginaceae family. These plants have a long history of use in traditional medicine across Europe and Asia. The primary genera known to produce this compound and related naphthoquinones are Alkanna, Arnebia, and Onosma.

-

Genus Alkanna : Species within this genus, particularly Alkanna tinctoria (dyer's alkanet), are well-documented sources of alkannin and its esters, including this compound.[1] The roots of A. tinctoria are rich in these pigments, which are responsible for their characteristic red color.[2][3]

-

Genus Arnebia : Several species of Arnebia, such as Arnebia euchroma and Arnebia nobilis, are known to contain this compound and its enantiomer, acetylshikonin.[4] A. euchroma, in particular, is a significant source of various shikonin derivatives and is used in traditional Chinese medicine.[4]

-

Genus Onosma : Various species of Onosma, including Onosma confertum and Onosma argentatum, have been identified as producers of this compound and other naphthoquinone derivatives.[5] Phytochemical studies of this genus have consistently revealed the presence of these bioactive compounds.[6]

Quantitative Analysis of this compound and Derivatives in Natural Sources

The concentration of this compound and its related compounds can vary significantly depending on the plant species, geographical location, and developmental stage of the plant.[2] High-performance liquid chromatography (HPLC) is the most common analytical technique for the quantification of these compounds.[7][8]

Table 1: Relative Content of Major Naphthoquinone Derivatives in Selected Boraginaceae Species

| Plant Species | Major Naphthoquinone Derivatives | Relative Content (%) | Reference |

| Alkanna tinctoria | β,β-dimethylacrylalkannin, Isovalerylalkannin + α-methyl-n-butylalkannin, This compound | Varies among populations | [8] |

| Arnebia euchroma | Shikonin, Acetylshikonin , β,β-dimethylacrylshikonin | Not specified | [5] |

| Onosma confertum | β,β-dimethylacrylshikonin, Acetylshikonin | 60.6, 14.6 | [9] |

Note: The table presents the relative abundance of major derivatives as reported in the cited literature. Absolute concentrations can vary.

Experimental Protocols

Extraction of this compound from Plant Roots

The following protocol is a generalized procedure for the extraction of this compound and other naphthoquinones from the roots of Boraginaceae species.

Materials and Reagents:

-

Dried and powdered root material of Alkanna tinctoria, Arnebia euchroma, or Onosma spp.

-

n-Hexane

-

Dichloromethane

-

Methanol

-

Rotary evaporator

-

Filter paper and funnel

-

Glassware (beakers, flasks)

Procedure:

-

Maceration: Soak the powdered root material in n-hexane at room temperature for 24-48 hours to defat the plant material.

-

Filtration: Filter the mixture to separate the plant material from the n-hexane. Discard the hexane extract.

-

Extraction: Macerate the defatted plant material in dichloromethane or a mixture of n-hexane and dichloromethane at room temperature for 24-48 hours with occasional shaking. This step extracts the less polar naphthoquinones, including this compound.

-

Concentration: Filter the dichloromethane extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract rich in this compound.

-

Further Extraction (Optional): The remaining plant material can be further extracted with a more polar solvent like methanol to isolate more polar compounds.

Isolation and Purification of this compound by Chromatography

Materials and Reagents:

-

Crude naphthoquinone extract

-

Silica gel for column chromatography

-

Solvent system (e.g., n-hexane:ethyl acetate gradient)

-

Thin Layer Chromatography (TLC) plates

-

HPLC system with a C18 column

-

Mobile phase for HPLC (e.g., acetonitrile:water gradient)

-

This compound standard

Procedure:

-

Column Chromatography:

-

Pack a glass column with silica gel slurried in n-hexane.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor the separation using TLC.

-

Combine fractions containing the compound of interest (visualized as a red spot on the TLC plate).

-

-

Preparative HPLC:

-

Further purify the combined fractions using a preparative HPLC system with a C18 column.

-

Use an isocratic or gradient elution with a mobile phase such as acetonitrile and water.

-

Collect the peak corresponding to this compound, identified by comparison with a standard.

-

Evaporate the solvent to obtain pure this compound.

-

Quantification of this compound by HPLC-DAD

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. A typical gradient might start at 50% acetonitrile and increase to 100% over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 515-520 nm for naphthoquinones.

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of pure this compound of known concentrations.

-

Sample Preparation: Dissolve a known amount of the plant extract in the mobile phase and filter it through a 0.45 µm syringe filter.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Inject the prepared sample solution into the HPLC system and record the peak area for this compound.

-

Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Biosynthetic Pathway and Signaling Interactions

Biosynthesis of this compound

This compound is a downstream product of the shikonin/alkannin biosynthetic pathway. This pathway originates from two primary precursor pathways: the phenylpropanoid pathway, which provides p-hydroxybenzoic acid (PHB), and the mevalonate (MVA) pathway, which yields geranyl pyrophosphate (GPP). The key steps leading to alkannin are the condensation of PHB and GPP, followed by a series of hydroxylation, cyclization, and dehydrogenation reactions. The final step in the formation of this compound is the esterification of the alkannin side chain, a reaction catalyzed by an acyltransferase.

Biosynthesis of this compound from primary metabolic pathways.

Signaling Pathways and Drug Development Implications

Recent studies have begun to elucidate the molecular mechanisms underlying the pharmacological effects of this compound, highlighting its potential as a therapeutic agent.

ATM/DDR Pathway Inhibition: A significant finding is the ability of this compound to target and inhibit the Ataxia-Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA Damage Response (DDR) pathway.[10] By inducing the caspase-dependent degradation of ATM, this compound can suppress the DDR signaling cascade. This action has been shown to sensitize cancer cells to platinum-based chemotherapeutic agents like cisplatin, suggesting a promising role for this compound as a chemosensitizer in cancer treatment.[10]

This compound inhibits the ATM/DDR pathway, sensitizing cancer cells to cisplatin.

The broader class of shikonin and alkannin derivatives has been shown to interact with various other signaling pathways, including NF-κB, MAPK, and PI3K/Akt, which are crucial in inflammation and cancer progression.[5] Further research into the specific effects of this compound on these pathways will be vital for its development as a targeted therapeutic.

Conclusion

This compound, sourced from the roots of several Boraginaceae species, presents a compelling profile for drug development, particularly in oncology. This guide has provided a comprehensive overview of its natural sources, methods for its extraction and quantification, and its known molecular interactions. The detailed protocols and pathway diagrams serve as a valuable resource for researchers aiming to explore the therapeutic potential of this promising natural product. Future investigations should focus on elucidating the full spectrum of its signaling pathway interactions and optimizing its extraction and synthesis for clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Metabolite Production in Alkanna tinctoria Links Plant Development with the Recruitment of Individual Members of Microbiome Thriving at the Root-Soil Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Insights into the mechanism of Arnebia euchroma on leukemia via network pharmacology approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological and analytical aspects of alkannin/shikonin and their derivatives: An update from 2008 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of alkannin derivatives from Alkanna species by high-performance liquid chromatography/photodiode array/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sepax-tech.com.cn [sepax-tech.com.cn]

- 10. Acetyl alkannin, a Shikonin monomer, inhibits the ATM/DDR pathway by targeting ATM and sensitizes cisplatin in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Acetylalkannin: A Technical Guide for Researchers

An In-depth Exploration of the Core Biosynthetic Pathway, Enzyme Kinetics, and Experimental Methodologies for Drug Development Professionals, Researchers, and Scientists.

Acetylalkannin, a potent bioactive naphthoquinone, and its enantiomer acetylshikonin, have garnered significant interest in the pharmaceutical and cosmetic industries due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. These compounds are derivatives of alkannin and shikonin, which are naturally produced in the roots of several plant species belonging to the Boraginaceae family, most notably Lithospermum erythrorhizon. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the key enzymatic steps, summarizing the available quantitative data, and presenting detailed experimental protocols for the key cited experiments.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that originates from two primary precursor molecules: p-hydroxybenzoic acid (PHB) and geranyl pyrophosphate (GPP). PHB is derived from the phenylpropanoid pathway, while GPP is synthesized through the mevalonate pathway. The dedicated pathway to this compound proceeds through a series of enzymatic reactions primarily localized in the endoplasmic reticulum.

The key enzymatic steps are:

-

Geranylation of p-Hydroxybenzoic Acid: The first committed step is the prenylation of PHB with GPP to form 3-geranyl-4-hydroxybenzoate (GBA). This reaction is catalyzed by the enzyme p-hydroxybenzoate-geranyltransferase (PGT) .[1]

-

Hydroxylation and Decarboxylation: GBA is then believed to undergo a series of modifications, including hydroxylation and decarboxylation, to form geranylhydroquinone (GHQ). The exact enzymatic players and the order of these steps are still under investigation.

-

Hydroxylation of Geranylhydroquinone: The isoprenoid side chain of GHQ is hydroxylated at the 3''-position to produce 3''-hydroxygeranylhydroquinone. This critical step is catalyzed by a cytochrome P450 monooxygenase, geranylhydroquinone 3''-hydroxylase (CYP76B74) .[1]

-

Cyclization and Subsequent Modifications: 3''-hydroxygeranylhydroquinone undergoes cyclization and further modifications to form the naphthoquinone scaffold of deoxyshikonin/deoxyalkannin. The enzymes responsible for these steps have not yet been fully characterized.

-

Hydroxylation to form Alkannin: Deoxyalkannin is then hydroxylated to form alkannin.

-

Enantiomer-Specific Acetylation: The final step in the formation of this compound is the transfer of an acetyl group from acetyl-CoA to the side-chain hydroxyl group of alkannin. This reaction is catalyzed by the enantiomer-specific enzyme alkannin O-acyltransferase (LeAAT1) . A parallel enzyme, shikonin O-acyltransferase (LeSAT1), is responsible for the acetylation of shikonin to form acetylshikonin.[1]

Quantitative Data on Biosynthetic Enzymes

The following tables summarize the available kinetic data for the key enzymes in the this compound biosynthesis pathway.

Table 1: Kinetic Parameters of p-Hydroxybenzoate-Geranyltransferase (PGT) from Lithospermum erythrorhizon

| Substrate | Km (µM) | Vmax or kcat | Source |

| p-Hydroxybenzoate | 18.4 | Not Reported | [2] |

| Geranyl Pyrophosphate (GPP) | 13.8 | Not Reported | [2] |

Table 2: Kinetic Parameters of Geranylhydroquinone 3''-Hydroxylase

| Enzyme Source | Substrate | Km (µM) | Vmax (µmol mg⁻¹ min⁻¹) or kcat | Source |

| Lithospermum erythrorhizon | Geranylhydroquinone (GHQ) | 1.5 (apparent) | Not Reported | [1] |

Table 3: Kinetic Parameters of Alkannin O-Acyltransferase (LeAAT1) from Lithospermum erythrorhizon

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |

| Alkannin | 54 | 0.69 | 12,700 | |

| Acetyl-CoA | 21 | 0.72 | 34,200 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of the this compound biosynthesis pathway.

Protocol 1: In Vitro Assay for p-Hydroxybenzoate-Geranyltransferase (PGT) Activity

This protocol is adapted from the method used for the purification and characterization of PGT from Lithospermum erythrorhizon cell cultures.[2]

1. Enzyme Preparation (Solubilization from Microsomes):

- Harvest L. erythrorhizon cells and prepare microsomal fractions by differential centrifugation.

- Resuspend the microsomal pellet in a solubilization buffer containing a suitable detergent (e.g., digitonin) to extract the membrane-bound PGT.

- Centrifuge to remove insoluble material, the supernatant contains the solubilized enzyme.

2. Reaction Mixture:

- Prepare a reaction mixture containing:

- 100 mM Tris-HCl buffer (pH 7.5)

- Magnesium ions (as MgCl₂)

- p-Hydroxybenzoate (substrate)

- Geranyl pyrophosphate (GPP) (substrate)

- Solubilized enzyme preparation

3. Reaction Incubation:

- Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time period.

4. Product Extraction and Analysis:

- Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

- Extract the product, 3-geranyl-4-hydroxybenzoate (GBA).

- Analyze the extracted product by High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol 2: In Vitro Assay for Geranylhydroquinone 3''-Hydroxylase (CYP76B74) Activity

This protocol is based on the characterization of CYP76B74 from Lithospermum erythrorhizon.[1]

1. Enzyme Source:

- Microsomal fraction from L. erythrorhizon cell cultures or a heterologous expression system (e.g., yeast) expressing the CYP76B74 enzyme.

2. Reaction Mixture:

- Prepare a reaction mixture containing:

- Potassium phosphate buffer (pH 7.4)

- Geranylhydroquinone (GHQ) (substrate)

- NADPH (cofactor)

- Microsomal preparation containing the enzyme

3. Reaction Incubation:

- Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking.

4. Product Extraction and Analysis:

- Terminate the reaction and extract the product, 3''-hydroxygeranylhydroquinone, with an organic solvent.

- Analyze the product using HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 3: In Vitro Assay for Alkannin O-Acyltransferase (LeAAT1) Activity

This protocol is for the characterization of recombinant LeAAT1.

1. Recombinant Enzyme Expression and Purification:

- Clone the LeAAT1 cDNA into an appropriate expression vector (e.g., pET vector for E. coli).

- Express the recombinant protein in a suitable host strain.

- Purify the His-tagged LeAAT1 protein using affinity chromatography (e.g., Ni-NTA resin).

2. Reaction Mixture:

- Prepare a reaction mixture containing:

- MES buffer (pH 6.5)

- Alkannin (acyl acceptor substrate)

- Acetyl-CoA (acyl donor substrate)

- Purified recombinant LeAAT1 enzyme

3. Reaction Incubation:

- Incubate the reaction at 30°C for a defined period.

4. Product Analysis:

- Extract the product, this compound, with ethyl acetate.

- Analyze the product by chiral HPLC to separate this compound from any potential side products and unreacted alkannin.

Protocol 4: Quantification of this compound and Intermediates by LC-MS/MS

This is a general guideline for developing a quantitative LC-MS/MS method.

1. Sample Preparation:

- Extract metabolites from plant material or cell cultures using a suitable solvent (e.g., methanol or ethyl acetate).

- Centrifuge to remove cell debris and filter the supernatant.

- Concentrate the extract and reconstitute in a solvent compatible with the LC mobile phase.

2. Liquid Chromatography (LC) Separation:

- Use a reverse-phase C18 column.

- Employ a gradient elution with a mobile phase consisting of water with an additive (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

- Optimize the gradient to achieve good separation of the target analytes.

3. Mass Spectrometry (MS) Detection:

- Use a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

- Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

- Optimize the precursor ion and product ion transitions for each analyte (this compound and its precursors).

- Develop a calibration curve using authentic standards to quantify the concentration of each compound in the samples.

Visualizations of Pathways and Workflows

References

An In-depth Technical Guide to Acetylalkannin: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylalkannin is a naturally occurring isohexenylnaphthazarin pigment, predominantly isolated from the roots of various plants belonging to the Boraginaceae family, such as Arnebia euchroma, Alkanna tinctoria, and Arnebia purpurea.[1] It is a derivative of alkannin and its enantiomer, shikonin. These compounds have a long history of use in traditional medicine for their potent wound healing and anti-inflammatory properties.[1][2][3] Modern scientific investigation has further elucidated the diverse pharmacological activities of this compound, including antimicrobial, cytotoxic, and anti-tumor effects, making it a compound of significant interest for contemporary drug discovery and development.[4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its underlying mechanisms of action. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and application.

Chemical Structure and Physicochemical Properties

This compound possesses a core naphthazarin scaffold, characterized by a 5,8-dihydroxy-1,4-naphthoquinone ring system, with an acetylated isohexenyl side chain. This structure is fundamental to its chemical and biological properties.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Source |

| IUPAC Name | [(1S)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] acetate | PubChem |

| CAS Number | 34232-27-4 | MedChemExpress[1] |

| Molecular Formula | C₁₈H₁₈O₆ | MedChemExpress[1] |

| SMILES | CC(=CC--INVALID-LINK--OC(=O)C)C | PubChem |

| InChI | InChI=1S/C18H18O6/c1-9(2)4-7-15(24-10(3)19)11-8-14(22)16-12(20)5-6-13(21)17(16)18(11)23/h4-6,8,15,20-21H,7H2,1-3H3/t15-/m0/s1 | PubChem |

| InChIKey | WNFXUXZJJKTDOZ-HNNXBMFYSA-N | PubChem |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 330.33 g/mol | MedChemExpress[1] |

| Appearance | Powder | ChemNorm[5] |

| Purity | >98.0% (HPLC) | AbMole BioScience[4] |

| Solubility | DMSO: ≥ 33 mg/mL | AbMole BioScience[4] |

| Methanol, Ethyl Acetate, Acetonitrile | Push Bio-technology[6] | |

| Storage Conditions | 4°C, protect from light | AbMole BioScience[4] |

| -20°C under seal in a dry, ventilated environment | ChemNorm[5] |

Biological and Pharmacological Properties

This compound exhibits a broad spectrum of biological activities, which are summarized below.

Antimicrobial Activity

This compound has demonstrated significant efficacy against a range of human pathogens. Its antimicrobial action makes it a candidate for the development of new treatments for infectious diseases.

Table 3: Minimum Inhibitory Concentrations (MICs) of this compound

| Pathogen | MIC (µg/mL) | Source |

| Bacillus subtilis | 28 | Der Pharma Chemica |

| Enterococcus faecalis | 28 | Der Pharma Chemica |

| Escherichia coli | 12 | Der Pharma Chemica |

| Pseudomonas aeruginosa | 12 | Der Pharma Chemica |

Cytotoxic and Anti-Tumor Activity

A growing body of evidence highlights the potent cytotoxic effects of this compound against various cancer cell lines.[7][8] Its mechanisms of action often involve the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[7][9]

Table 4: Cytotoxic Activity of this compound and its Derivatives

| Cell Line | Compound | IC₅₀ (µM) | Source |

| Various Cancer Cell Lines | Mono-O-methylated alkannin derivatives | 0.09 - 14.07 | ResearchGate[8] |

| Renal Cell Carcinoma (A498) | Acetylshikonin | Sub-G1 arrest observed | PMC[10] |

| Renal Cell Carcinoma (ACHN) | Acetylshikonin | Sub-G1 arrest observed | PMC[10] |

| Huh-7 (Liver Cancer) | This compound (in combination with Cisplatin) | Enhances Cisplatin sensitivity 8.0-fold | PubMed[7] |

| A549 (Lung Cancer) | This compound (in combination with Cisplatin) | Enhances Cisplatin sensitivity 22.5-fold | PubMed[7] |

Anti-Inflammatory and Wound Healing Properties

Traditionally, preparations containing this compound have been used to treat wounds and inflammatory conditions.[1][3] Scientific studies have validated these uses, demonstrating that this compound can significantly improve wound healing phases and exhibits anti-inflammatory effects.[1] The anti-inflammatory activity is comparable to that of its enantiomer, shikonin.[11]

Mechanisms of Action and Signaling Pathways

This compound exerts its diverse biological effects by modulating multiple cellular signaling pathways.

ATM/DDR Pathway Inhibition in Cancer

In the context of cancer therapy, this compound has been identified as an inhibitor of the Ataxia Telangiectasia Mutated (ATM) protein, a key regulator of the DNA Damage Response (DDR) pathway. By targeting ATM, this compound can sensitize cancer cells to conventional chemotherapeutic agents like cisplatin.[7]

Induction of Apoptosis via ROS and JNK/p38 MAPK Pathways

This compound and its parent compound, alkannin, can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[5] This leads to mitochondrial dysfunction and the activation of stress-activated protein kinase pathways, including JNK and p38 MAPK.[5]

References

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 2. Alkannins and shikonins: a new class of wound healing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alkannin and shikonin: effect on free radical processes and on inflammation - a preliminary pharmacochemical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Alkannin induces cytotoxic autophagy and apoptosis by promoting ROS-mediated mitochondrial dysfunction and activation of JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alkannin exerts antitumor properties in cutaneous squamous cell carcinoma by inducing apoptosis and shifting the M1/M2 polarization of tumor‐associated macrophages by upregulating PTEN - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetyl alkannin, a Shikonin monomer, inhibits the ATM/DDR pathway by targeting ATM and sensitizes cisplatin in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Acetylshikonin, A Novel CYP2J2 Inhibitor, Induces Apoptosis in RCC Cells via FOXO3 Activation and ROS Elevation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A comparative study on anti-inflammatory activities of the enantiomers, shikonin and alkannin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility Profile of Acetylalkannin: A Technical Guide for Researchers

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Acetylalkannin, a notable isohexenylnaphthazarin pigment. The information compiled herein is intended to support research, formulation, and drug development activities by providing key data on its solubility in various solvent systems, standardized experimental protocols for solubility determination, and insights into its molecular interactions.

Executive Summary

This compound, a derivative of the potent bioactive compound alkannin, exhibits a lipophilic nature, leading to poor aqueous solubility but significant solubility in certain organic solvents and formulated solvent systems. This guide consolidates available quantitative and qualitative solubility data, presents a standard methodology for its experimental determination, and visualizes relevant biological pathways and analytical workflows to provide a comprehensive resource for professionals in the field.

Solubility Data

The solubility of this compound has been determined in a range of solvents and solvent systems. While comprehensive quantitative data across a wide array of pure organic solvents is limited in publicly available literature, key data points have been established. The following tables summarize the known solubility profile of this compound.

Table 1: Quantitative Solubility of this compound

| Solvent/System | Concentration [mg/mL] | Concentration [mM] | Method | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 302.73 mM | In Vitro Preparation | Ultrasonic assistance may be required.[1] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3.91 mg/mL | 11.84 mM | In Vivo Formulation Protocol | A clear solution is achieved; saturation point is not specified.[1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | 7.57 mM | In Vivo Formulation Protocol | A clear solution is achieved; saturation point is not specified.[1] |

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Source |

| Methanol | Soluble | Product Information[2] |

| Ethyl Acetate | Soluble | Product Information[2] |

| Acetonitrile | Soluble | Product Information[2] |

| Water | Poorly Soluble/Insoluble | Inferred from the need for organic solvents and formulation aids. |

| Hexane, Chloroform | Likely Soluble | Used for extraction of related naphthoquinones.[3] |

Experimental Protocol: Solubility Determination via Shake-Flask Method

The following protocol describes a standardized approach for determining the thermodynamic solubility of this compound in a given solvent, based on the widely accepted shake-flask method.

3.1 Materials and Equipment

-

This compound (solid)

-

Solvent of interest (e.g., Methanol, Ethanol, Ethyl Acetate)

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

3.2 Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak area at an appropriate wavelength (e.g., 520 nm for naphthoquinones).

-

Dilute the filtered sample solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

-

Visualized Pathways and Workflows

To provide further context for the application of this compound, the following diagrams illustrate a key anti-inflammatory signaling pathway modulated by its parent compound, alkannin, and a general workflow for its isolation and analysis.

The diagram above illustrates how alkannin, the parent compound of this compound, is proposed to exert its anti-inflammatory effects. It inhibits the lipopolysaccharide (LPS)-induced activation of both the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][4] This dual inhibition prevents the nuclear translocation of NF-κB and suppresses the phosphorylation of key MAPK proteins, ultimately leading to a significant reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1]

This workflow outlines the typical steps for obtaining pure this compound from its natural source for research purposes. The process begins with the solvent extraction from the raw plant material, followed by concentration to yield a crude extract.[5] This extract is then subjected to preparative High-Performance Liquid Chromatography (HPLC) for the isolation of individual compounds.[2] The purity and identity of the final isolated this compound are confirmed using analytical techniques such as HPLC with UV detection, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

References

- 1. Alkannin reverses lipopolysaccharides-induced inflammatory responses by suppressing mitogen-activated protein kinase and nuclear factor kappa-B signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and purification of acetylshikonin and beta-acetoxyisovalerylshikonin from cell suspension cultures of Arnebia euchroma (Royle) Johnston using rapid preparative HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Alkannin reverses lipopolysaccharides-induced inflammatory responses by suppressing mitogen-activated protein kinase and nuclear factor kappa-B signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimization of Shikonin Homogenate Extraction from Arnebia euchroma Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Degradation of Acetylalkannin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylalkannin, a naturally occurring naphthoquinone derivative, has garnered significant interest within the scientific community due to its potential therapeutic applications. As with any compound intended for pharmaceutical development, a thorough understanding of its stability and degradation profile is paramount. This technical guide provides a comprehensive overview of the current knowledge regarding the stability of this compound under various environmental conditions, its degradation pathways, and the signaling pathways it influences. The information presented herein is intended to support researchers and drug development professionals in designing stable formulations and predicting the shelf-life of this compound-based products.

Chemical Stability of this compound

This compound, like other shikonin derivatives, is susceptible to degradation when exposed to certain environmental factors, primarily light, elevated temperatures, and alkaline pH. The stability of these compounds is crucial for maintaining their therapeutic efficacy and ensuring the safety of pharmaceutical preparations.

Data Presentation: Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of acetylshikonin, the enantiomer of this compound. It is presumed that this compound exhibits a similar stability profile.

| Parameter | Condition | Value | Reference |

| Thermal Stability | |||

| Half-life (t½) | 60°C in 50% EtOH/H₂O (pH 3.0) | 40-50 hours | [1] |

| Photostability | |||

| Half-life (t½) | 20,000 lx light intensity | 4.2-5.1 hours | [1] |

Note: Data is for acetylshikonin and is used as a proxy for this compound due to a lack of specific data for the latter. Further studies are required to establish the precise stability profile of this compound.

Degradation Pathways

The degradation of this compound is thought to proceed through several pathways, including photodegradation, thermal decomposition, and hydrolysis, particularly under alkaline conditions. While the complete degradation pathways and the precise structures of all degradation products have not been exhaustively characterized in the literature, it is known that the naphthoquinone core is susceptible to modification. Polymerization has also been noted as a potential degradation route for related compounds in alkaline media and at high temperatures.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible assessment of drug substance stability. The following are generalized protocols for forced degradation studies, which can be adapted for this compound.

Protocol 1: Forced Degradation Study - General Guideline

Objective: To investigate the intrinsic stability of this compound and identify potential degradation products.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M to 1 M hydrochloric acid. Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[2] Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M to 1 M sodium hydroxide. Incubate at room temperature.[2] Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.[3]

-

Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 40-80°C) in a calibrated oven.[2]

-

Photodegradation: Expose a solution of this compound to a controlled light source, such as a cool white fluorescent lamp providing an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[2]

-

-

Sample Analysis: At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its degradation products and process impurities.

Methodology:

-

Column Selection: A reversed-phase column (e.g., C18, 150 x 4.6 mm, 5 µm) is a common starting point.

-

Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be optimized for the best separation.

-

Detection: A photodiode array (PDA) detector is recommended to monitor the elution profile at multiple wavelengths and to assess peak purity.

-

Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the main peak from all degradation product peaks generated during forced degradation studies.

Signaling Pathways and Visualization

This compound has been shown to interact with key cellular signaling pathways, particularly those involved in DNA damage response and cell survival. Understanding these interactions is crucial for elucidating its mechanism of action.

ATM/DDR Signaling Pathway

This compound has been identified as an inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a central player in the DNA Damage Response (DDR) pathway. By targeting ATM, this compound can sensitize cancer cells to DNA-damaging agents like cisplatin.

Caption: this compound inhibits the ATM-mediated DNA Damage Response pathway.

Experimental Workflow for Stability Testing

A typical workflow for assessing the stability of a drug substance like this compound involves a series of steps from sample preparation to data analysis.

Caption: A generalized experimental workflow for this compound stability testing.

References

biological activity of Acetylalkannin in vitro

An In-Depth Technical Guide to the In Vitro Biological Activity of Acetylalkannin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a naphthoquinone derivative found in the roots of plants from the Boraginaceae family, has garnered significant scientific interest for its diverse pharmacological properties. As an ester derivative of alkannin, it shares a chiral relationship with acetylshikonin, and these compounds are often investigated collectively due to their similar biological effects. Emerging evidence highlights this compound and its isomer as potent agents with a wide spectrum of in vitro activities, including anticancer, anti-inflammatory, antioxidant, and antibacterial effects. This document provides a comprehensive technical overview of the in vitro biological activities of this compound, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms and signaling pathways.

Anticancer Activity

This compound and its isomer, acetylshikonin, exhibit significant cytotoxic effects against a variety of cancer cell lines. The primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways.[1]

Quantitative Cytotoxicity Data

The in vitro anticancer efficacy of acetylshikonin is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

| Cell Line | Cancer Type | IC50 / Effect | Reference |

| SiHa | Cervical Cancer | Growth inhibition in a dose-dependent manner (0.025 - 0.25 µg/ml tested) | [2] |

| Hela | Cervical Cancer | Significant growth inhibition only after 48h treatment | [2] |

| A375 | Melanoma | Induced apoptosis; suppressed migration and invasion | [1] |

| B16F10 | Melanoma | Synergistic effect when co-treated with pterostilbene | [1] |

| HCT116 | Colon Cancer | Acetylshikonin/β-cyclodextrin complex induced apoptosis | [1] |

| HT29 | Colon Cancer | Dose-dependent proliferation suppression | [1] |

| DLD-1 | Colon Cancer | Dose-dependent proliferation suppression | [1] |

| Caco-2 | Colon Cancer | Dose-dependent proliferation suppression | [1] |

Mechanisms of Anticancer Action

-

Apoptosis Induction : Acetylshikonin has been shown to induce apoptosis in cancer cells. In cervical cancer (SiHa) cells, this is achieved through the activation of caspase-3 and caspase-8.[2] In colon cancer (HCT116) cells, an acetylshikonin/β-cyclodextrin complex induced apoptosis by decreasing the Bcl-2/Bax ratio and activating caspase-3.[1]

-

Cell Cycle Arrest : The compound effectively halts the cell cycle progression in cancer cells. In SiHa cells, acetylshikonin treatment led to an increase in the proportion of cells in the S phase and a decrease in the G2/M phase, indicating a blockage of the transition from S to G2/M.[2] Similarly, in colon cancer cells, it induced cell cycle arrest at the G0/G1 phase.[1]

-

Inhibition of Metastasis : In melanoma A375 cells, acetylshikonin suppressed cell migration and invasion by reversing the epithelial-mesenchymal transition (EMT) process.[1]

Involved Signaling Pathways

Acetylshikonin exerts its anticancer effects by modulating critical signaling pathways that regulate cell survival, proliferation, and apoptosis.

-

PI3K/Akt/mTOR Pathway : This pathway is crucial for cell growth and survival and is often hyperactivated in cancer.[3][4] Acetylshikonin has been demonstrated to suppress the proliferation of colon cancer cells and melanoma cells by inhibiting the PI3K/Akt/mTOR pathway.[1]

-

p53 Pathway : The p53 tumor suppressor protein is a key regulator of cell cycle arrest and apoptosis. The synergistic anticancer effect of acetylshikonin and pterostilbene in B16F10 melanoma cells was attributed to the activation of the p53 pathway.[1]

Anti-inflammatory, Antioxidant, and Antibacterial Activities

Beyond its anticancer effects, this compound possesses a range of other valuable biological properties.[1]

Anti-inflammatory and Antioxidant Effects

Acetylshikonin is reported to have anti-inflammatory and antioxidative properties, although detailed quantitative in vitro data is less prevalent in the reviewed literature compared to its anticancer activity.[1] The general mechanism for anti-inflammatory action often involves the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-1β, IL-6), frequently through the inhibition of pathways like NF-κB.[5][6] Antioxidant activity is typically assessed by measuring the compound's ability to scavenge free radicals.[7]

Antibacterial Activity

Acetylshikonin has demonstrated antibacterial effects against various species of oral bacteria.

| Bacterial Species | Minimum Inhibitory Concentration (MIC) | Reference |

| Porphyromonas gingivalis | 0.04 mg/mL | [1] |

| Fusobacterium nucleatum | 0.08 mg/mL | [1] |

| Streptococcus mutans | 0.08 mg/mL | [1] |

Experimental Protocols

The in vitro evaluation of this compound's biological activities relies on a suite of standardized assays.[8]

General Workflow for Anticancer Screening

Cell Viability/Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][9]

-

Cell Seeding : Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Treatment : The cell culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) only.

-

Incubation : The plate is incubated for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition : MTT solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm). Cell viability is expressed as a percentage relative to the untreated control.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

Flow cytometry with Annexin V and PI staining is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation : Cells are treated with this compound for a desired time, then harvested and washed with cold PBS.

-

Staining : Cells are resuspended in Annexin V binding buffer. Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation : The cells are incubated in the dark for approximately 15 minutes at room temperature.

-

Analysis : The stained cells are analyzed by a flow cytometer.

-

Annexin V-/PI- : Live cells.

-

Annexin V+/PI- : Early apoptotic cells (phosphatidylserine has flipped to the outer membrane).

-

Annexin V+/PI+ : Late apoptotic or necrotic cells (cell membrane has lost integrity).

-

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[7][10]

-

Preparation : A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in methanol.

-

Reaction : Various concentrations of this compound are mixed with the DPPH solution. A control containing only DPPH and the solvent is also prepared.

-

Incubation : The reaction mixtures are incubated in the dark at room temperature for about 30 minutes.

-

Measurement : The absorbance of the solutions is measured spectrophotometrically (around 517 nm). The purple color of the DPPH radical fades upon reduction by an antioxidant.

-

Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A is absorbance. The IC50 value (concentration required to scavenge 50% of DPPH radicals) is then determined.[11]

Conclusion

In vitro studies have robustly demonstrated that this compound is a promising natural compound with significant biological activities. Its potent anticancer effects, mediated through the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic pathways like PI3K/Akt/mTOR, mark it as a strong candidate for further drug development. Furthermore, its documented antibacterial properties broaden its potential therapeutic applications. The experimental protocols and mechanistic insights detailed in this guide provide a foundational framework for researchers and scientists aiming to explore and harness the full potential of this compound in drug discovery and development.

References

- 1. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo anti-inflammatory activity of 17-O-acetylacuminolide through the inhibition of cytokines, NF-κB translocation and IKKβ activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Antioxidant Activities of the Aqueous and Methanolic Stem Bark Extracts of Piliostigma thonningii (Schum.) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro elucidation of antioxidant, antiproliferative, and apoptotic potential of yeast-derived β-1,3-glucan particles against cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Acetylalkannin from Arnebia euchroma

Audience: Researchers, scientists, and drug development professionals.

Introduction: Acetylalkannin, a bioactive naphthoquinone, is a significant secondary metabolite found in the roots of several plants belonging to the Boraginaceae family, most notably Arnebia euchroma, Lithospermum erythrorhizon, and Alkanna tinctoria.[1][2][3] These compounds and their derivatives are known for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and wound-healing properties.[1][4][5] This document provides a detailed protocol for the extraction and purification of this compound from the roots of Arnebia euchroma.

I. Quantitative Data Summary

The efficiency of this compound extraction is influenced by several factors, including the choice of solvent, extraction method, temperature, and duration. The following table summarizes quantitative data from various studies on the extraction of naphthoquinones from Arnebia euchroma and related species.

| Parameter | Value | Plant Source | Extraction Method | Notes | Reference |

| Solvent | n-hexane | Arnebia euchroma | Soxhlet | --- | [6] |

| 78% Ethanol | Arnebia euchroma | Homogenate | Optimal for shikonin extraction | [7][8] | |

| Ethanol | Arnebia euchroma | Maceration | --- | [9] | |

| Chloroform | Arnebia euchroma | Maceration | --- | [9] | |

| n-hexane | Alkanna tinctoria | Not specified | Used for root bark extraction | [2] | |

| Extraction Time | 4.2 minutes | Arnebia euchroma | Homogenate | For shikonin | [7][8] |

| 72 hours | Arnebia euchroma | Soxhlet | --- | [6] | |

| 7 days | Arnebia euchroma | Maceration | At room temperature | [9] | |

| Liquid-to-Solid Ratio | 10.3 mL/g | Arnebia euchroma | Homogenate | For shikonin | [7][8] |

| Purity of Isolated Compound | >98% | Arnebia euchroma (cell culture) | Preparative HPLC | For acetylshikonin | [10][11] |

| Recovery | 94.7-96.8% | Arnebia euchroma (cell culture) | Preparative HPLC | For acetylshikonin | [10][11] |

II. Experimental Protocols

This section details a generalized protocol for the extraction and purification of this compound from the dried roots of Arnebia euchroma.

A. Pre-Extraction Preparation

-

Plant Material: Obtain dried roots of Arnebia euchroma.

-

Grinding: Grind the dried roots into a fine powder to increase the surface area for efficient extraction.

B. Extraction Protocol: Soxhlet Extraction

This protocol is based on a method described for the extraction of related compounds from Arnebia euchroma.[6]

-

Apparatus Setup: Assemble a Soxhlet apparatus.

-

Sample Loading: Place the powdered root material into a thimble.

-

Solvent Addition: Fill the round-bottom flask with n-hexane.

-

Extraction Process: Heat the solvent to its boiling point. The solvent vapor will travel to the condenser, liquefy, and drip back into the thimble containing the plant material. This process is allowed to continue for 72 hours to ensure thorough extraction.[6]

-

Solvent Evaporation: After extraction, the n-hexane is evaporated under reduced pressure using a rotary evaporator to yield a red residue.

C. Alternative Extraction Protocol: Maceration

A simpler, though potentially less efficient, method is maceration.[9]

-

Soaking: Submerge the powdered root material in a suitable solvent (e.g., ethanol, chloroform, or n-hexane) in a sealed container.[9]

-

Agitation: Stir the mixture at room temperature for an extended period (e.g., 7 days).[9]

-

Filtration: Separate the extract from the solid plant material by filtration.

-

Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

D. Purification Protocol: Column Chromatography and HPLC

The crude extract contains a mixture of compounds. Further purification is necessary to isolate this compound.

-

Silica Gel Column Chromatography:

-

Pack a chromatography column with silica gel.

-

Dissolve the crude extract in a minimal amount of a non-polar solvent and load it onto the column.

-

Elute the column with a solvent gradient of increasing polarity (e.g., starting with n-hexane and gradually adding ethyl acetate).

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

For higher purity, the fractions containing this compound can be further purified using preparative HPLC.

-

An isocratic mobile phase of acetonitrile/methanol (95:5) has been shown to be effective for separating shikonin derivatives.[10][11]

-

The purity of the isolated compound can be assessed using analytical HPLC. Purity greater than 98% has been achieved for related compounds using this method.[10][11]

-

III. Visualizations

A. Experimental Workflow for this compound Extraction

Caption: Workflow for this compound extraction and purification.

B. Factors Influencing this compound Extraction Yield

References

- 1. Pharmacological and analytical aspects of alkannin/shikonin and their derivatives: An update from 2008 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C18H18O6 | CID 9967285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. botanika.wum.edu.pl [botanika.wum.edu.pl]

- 7. Optimization of Shikonin Homogenate Extraction from Arnebia euchroma Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimization of shikonin homogenate extraction from Arnebia euchroma using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Isolation and purification of acetylshikonin and beta-acetoxyisovalerylshikonin from cell suspension cultures of Arnebia euchroma (Royle) Johnston using rapid preparative HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Purification of Acetylalkannin by Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylalkannin, a naturally occurring naphthoquinone pigment, and its enantiomer, acetylshikonin, are predominantly found in the roots of plants from the Boraginaceae family, such as Arnebia euchroma and Alkanna tinctoria.[1] These compounds have garnered significant interest in the pharmaceutical and drug development sectors due to their wide range of biological activities, including anticancer, anti-inflammatory, and wound-healing properties.[2] Acetylshikonin, for instance, has been shown to induce apoptosis in various cancer cell lines by activating pro-apoptotic proteins and caspases.[3][4] The purification of this compound is a critical step for its characterization, pharmacological evaluation, and potential therapeutic applications.

This document provides detailed application notes and protocols for the purification of this compound using various chromatographic techniques, including preparative High-Performance Liquid Chromatography (HPLC), High-Speed Counter-Current Chromatography (HSCCC), and traditional column chromatography.

Data Presentation: Comparison of Chromatographic Techniques

The following table summarizes the quantitative data associated with different methods for this compound purification, offering a comparative overview to aid in technique selection.

| Parameter | Preparative HPLC | High-Speed Counter-Current Chromatography (HSCCC) | Column Chromatography (Silica Gel/Sephadex LH-20) |

| Stationary Phase | C18 Reversed-Phase | Liquid (Two-immiscible phases) | Silica Gel, Sephadex LH-20 |

| Typical Mobile Phase | Acetonitrile/Methanol (95:5 v/v) (Isocratic)[2][4] | n-Hexane-Ethyl Acetate-Methanol-Water systems | Gradient of n-Hexane and Ethyl Acetate |

| Purity Achieved | >98%[2][4] | High purity achievable | Variable, generally lower than HPLC and HSCCC |

| Recovery Rate | 94.7 - 96.8%[2][4] | High, due to no irreversible adsorption | Lower, potential for sample loss on solid support |

| Throughput | Moderate to High | High, suitable for large-scale separation | Low to Moderate |

| Key Advantages | High resolution and purity | No solid support, high sample loading, cost-effective[5] | Low cost of materials, simple setup |

| Key Disadvantages | Higher cost of columns and solvents | Requires specialized equipment | Lower resolution, potential for irreversible adsorption |

Experimental Protocols

Protocol 1: Purification of this compound using Preparative HPLC

This protocol outlines a rapid and efficient method for the purification of this compound from a crude extract of Arnebia euchroma.[2][4]

1. Materials and Equipment:

-

Crude extract of Arnebia euchroma containing this compound

-

Preparative HPLC system with a UV detector

-

C18 reversed-phase preparative column (e.g., 250 x 20 mm, 10 µm)

-

HPLC-grade acetonitrile and methanol

-

Filtration apparatus (0.45 µm filter)

-

Rotary evaporator

2. Sample Preparation:

-

Dissolve the crude extract in a minimal amount of the mobile phase (acetonitrile/methanol 95:5).

-

Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

3. Chromatographic Conditions:

-

Mobile Phase: Isocratic mixture of acetonitrile and methanol (95:5 v/v).[2][4]

-

Flow Rate: 15-20 mL/min (adjust based on column dimensions and manufacturer's recommendations).

-

Detection: UV at 254 nm and 520 nm (for monitoring the red pigment).

-

Injection Volume: Dependent on the concentration of the sample and the column capacity. Start with a small injection to determine the retention time of this compound.

4. Purification Procedure:

-

Equilibrate the preparative HPLC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the filtered sample onto the column.

-

Monitor the separation and collect the fraction corresponding to the this compound peak based on its retention time.

-

Combine the collected fractions containing pure this compound.

-

Remove the solvent from the collected fractions using a rotary evaporator under reduced pressure to obtain the purified this compound.

-

Confirm the purity of the isolated compound using analytical HPLC.

Protocol 2: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thus preventing irreversible sample adsorption.[5]

1. Materials and Equipment:

-

High-Speed Counter-Current Chromatography (HSCCC) instrument

-

Crude extract of Arnebia euchroma

-

HPLC-grade n-hexane, ethyl acetate, methanol, and water

-

Separatory funnel

-

Analytical HPLC system for fraction analysis

2. Solvent System Selection:

-

The selection of a suitable two-phase solvent system is crucial for successful HSCCC separation. A common system for separating moderately polar compounds like this compound is the n-hexane-ethyl acetate-methanol-water system.[6]

-

Prepare a mixture of n-hexane:ethyl acetate:methanol:water in a ratio of, for example, 5:5:5:5 (v/v/v/v).

-

Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. The upper phase will serve as the stationary phase and the lower phase as the mobile phase (or vice versa, depending on the elution mode).

3. HSCCC Operation:

-

Stationary Phase Filling: Fill the HSCCC column with the stationary phase (upper phase).

-

Mobile Phase Pumping: Pump the mobile phase (lower phase) through the column at a specific flow rate (e.g., 2.0 mL/min).

-

Rotation Speed: Set the rotational speed of the centrifuge (e.g., 850 rpm) to retain the stationary phase.[6]

-

Sample Injection: Once the hydrodynamic equilibrium is reached (mobile phase eluting from the outlet), dissolve the crude extract in a small volume of the biphasic solvent system and inject it into the sample loop.

4. Fraction Collection and Analysis:

-

Collect fractions of the eluent at regular intervals.

-

Analyze the collected fractions by analytical HPLC or TLC to identify the fractions containing pure this compound.

-

Pool the pure fractions and evaporate the solvent to obtain the purified compound.

Protocol 3: Purification of this compound using Column Chromatography

This protocol describes a traditional column chromatography method for the initial purification or for laboratories where advanced chromatographic systems are unavailable.

1. Materials and Equipment:

-

Glass chromatography column

-

Silica gel (60-120 mesh) or Sephadex LH-20

-

n-hexane and ethyl acetate (analytical grade)

-

Crude extract of Arnebia euchroma

-

Collection tubes

-

TLC plates and developing chamber

2. Column Packing:

-

Prepare a slurry of silica gel in n-hexane.

-

Carefully pour the slurry into the column, allowing the silica gel to settle uniformly without air bubbles.

-

Add a layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.

-

Wash the column with n-hexane until the packing is stable.

3. Sample Loading:

-

Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., n-hexane with a small amount of ethyl acetate).

-

Carefully apply the sample to the top of the silica gel bed.

4. Elution:

-

Begin elution with 100% n-hexane.

-

Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 98:2, 95:5, 90:10 n-hexane:ethyl acetate). This is known as a step-gradient elution.

-

Collect fractions of the eluent continuously.

5. Fraction Analysis:

-

Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system (e.g., n-hexane:ethyl acetate 8:2).

-

Visualize the spots under UV light or by staining.

-

Combine the fractions containing the pure this compound based on the TLC analysis.

-

Evaporate the solvent to obtain the purified compound.

Mandatory Visualizations

Experimental Workflow for this compound Purification

Caption: Workflow for this compound Purification.

Signaling Pathway of Acetylshikonin-Induced Apoptosis

Caption: Acetylshikonin-Induced Apoptosis Pathway.

References

- 1. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and purification of acetylshikonin and beta-acetoxyisovalerylshikonin from cell suspension cultures of Arnebia euchroma (Royle) Johnston using rapid preparative HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetylshikonin induces autophagy‐dependent apoptosis through the key LKB1‐AMPK and PI3K/Akt‐regulated mTOR signalling pathways in HL‐60 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mz-at.de [mz-at.de]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for the Quantitative Analysis of Acetylalkannin using HPLC

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Acetylalkannin using High-Performance Liquid Chromatography (HPLC). This compound, a significant bioactive naphthoquinone derivative found in various plant species of the Boraginaceae family, such as Alkanna tinctoria and Arnebia euchroma, has garnered interest for its potential therapeutic properties.[1][2][3] This guide offers a comprehensive methodology for accurate and reproducible quantification, essential for research, quality control, and drug development.

High-Performance Liquid Chromatography (HPLC) Method

This section outlines the instrumental parameters for the quantitative analysis of this compound. The method is based on reversed-phase chromatography, which is well-suited for the separation of moderately polar compounds like this compound.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Methanol (95:5, v/v), Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 276 nm |

| Run Time | Approximately 15 minutes |

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Plant Root Material)

-

Drying and Grinding: Dry the plant root material at 40°C until a constant weight is achieved. Grind the dried roots into a fine powder using a laboratory mill.

-

Extraction: Accurately weigh 1 g of the powdered root material into a flask. Add 20 mL of methanol and perform extraction using an ultrasonic bath for 30 minutes at room temperature.

-

Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

-